molecular formula C24H26O11 B13810519 3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B13810519
M. Wt: 490.5 g/mol
InChI Key: PMHWEGVKSVMZAG-PFKOEMKTSA-N
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Description

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromen-4-one core with multiple methoxy and hydroxy substituents, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate chromen-4-one derivatives under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Hydroxy derivatives

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenyl glucoside: Shares the 3,4-dimethoxyphenyl moiety but differs in the glycosidic linkage.

    Dapagliflozin: Contains a similar glycosidic structure but is used primarily as a sodium-glucose cotransporter 2 (SGLT2) inhibitor.

    Gallocatechin gallate: A flavonoid with antioxidant properties, similar in its ability to scavenge free radicals.

Uniqueness

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific combination of methoxy and hydroxy substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26O11

Molecular Weight

490.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C24H26O11/c1-30-14-5-4-11(6-16(14)31-2)13-10-33-15-8-18(17(32-3)7-12(15)20(13)26)34-24-23(29)22(28)21(27)19(9-25)35-24/h4-8,10,19,21-25,27-29H,9H2,1-3H3/t19-,21-,22+,23-,24-/m1/s1

InChI Key

PMHWEGVKSVMZAG-PFKOEMKTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC

Origin of Product

United States

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